4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine
Description
4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring and a thiomorpholine moiety. The oxadiazole ring is further functionalized with a 4-(3-methylphenyl)piperazin-1-ylmethyl group. Key structural elements include:
- Pyridine backbone: Provides rigidity and π-conjugation.
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for metabolic stability and bioisosteric properties .
- 4-(3-Methylphenyl)piperazine: A substituted piperazine group that may influence receptor binding affinity, particularly in neurological or antimicrobial contexts .
Properties
IUPAC Name |
5-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6OS/c1-18-3-2-4-20(15-18)28-9-7-27(8-10-28)17-22-25-23(26-30-22)19-5-6-21(24-16-19)29-11-13-31-14-12-29/h2-6,15-16H,7-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGPDROVFSSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CN=C(C=C4)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the thiomorpholine and pyridine rings: These steps could involve coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions might target the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds containing oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that similar structures can selectively inhibit carbonic anhydrases (CAs), which are overexpressed in various cancers, leading to potential therapeutic applications against tumors .
- Antidepressant Properties : The piperazine ring is a common feature in many antidepressants. Research has demonstrated that modifications to piperazine derivatives can enhance serotonin receptor affinity, suggesting that this compound may exhibit antidepressant-like effects. This is particularly relevant in the context of developing new treatments for mood disorders .
- Antimicrobial Activity : The presence of the thiomorpholine and oxadiazole groups has been linked to antimicrobial properties. Compounds with similar scaffolds have shown effectiveness against various bacterial strains, indicating potential for developing new antibiotics .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption : Studies suggest that compounds with similar structures exhibit favorable absorption profiles when administered orally.
- Distribution : The lipophilicity of the piperazine moiety enhances tissue distribution, which is essential for achieving therapeutic concentrations at target sites.
- Metabolism : Investigations into metabolic pathways are necessary to predict the compound's behavior in biological systems and its potential interactions with other drugs.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Inhibitory Effects on Cancer Cell Lines : A study evaluated a series of oxadiazole derivatives against breast cancer cell lines, revealing several compounds with IC50 values in the nanomolar range, indicating strong inhibitory effects .
- Serotonin Receptor Binding : Research on piperazine derivatives showed that modifications could significantly enhance binding affinity to serotonin receptors, suggesting potential as antidepressants .
- Antimicrobial Testing : A recent investigation into thiomorpholine derivatives demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Heterocycle Effects
- Thiomorpholine vs.
- Oxadiazole Substitution : Electron-withdrawing groups (e.g., 2-fluorophenyl in ) enhance oxidative stability, while bulky substituents (e.g., piperazinylmethyl) may sterically hinder target interactions .
Biological Activity
The compound 4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine represents a novel class of biologically active compounds with potential therapeutic applications. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, including the formation of the piperazine moiety and the introduction of oxadiazole and thiomorpholine groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Key Characteristics:
- Molecular Weight: Approximately 365.5 g/mol
- Chemical Structure: Contains piperazine, oxadiazole, and thiomorpholine rings.
- Solubility: Soluble in DMSO and other organic solvents.
Antimicrobial Properties
Research indicates that derivatives containing piperazine and oxadiazole exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's activity can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. The compound was found to increase the expression of p53 and activate caspase-3 in MCF-7 breast cancer cells, leading to programmed cell death .
| Activity | Mechanism | Target Cells |
|---|---|---|
| Antimicrobial | Disruption of cell membrane | Staphylococcus aureus, E. coli |
| Anticancer | Induction of apoptosis via p53 pathway | MCF-7 breast cancer cells |
Case Studies
-
Antimicrobial Screening
A series of synthesized compounds similar to 4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine were screened for antimicrobial activity. Results showed moderate to excellent inhibition against Gram-positive and Gram-negative bacteria . -
Cancer Cell Line Studies
In vitro studies using MCF-7 cells revealed that the compound significantly inhibited cell proliferation. The mechanism was linked to increased levels of apoptotic markers such as cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP) .
Pharmacological Mechanisms
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Piperazine Moiety: Known for its role in modulating neurotransmitter receptors, potentially influencing neurological pathways.
- Oxadiazole Ring: Often associated with antimicrobial properties due to its ability to interfere with nucleic acid synthesis.
- Thiomorpholine Group: May enhance membrane permeability or act as a bioisostere for various functional groups in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
